molecular formula C20H14N4O3S3 B2706365 3-(2,5-dioxopyrrolidin-1-yl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide CAS No. 477503-69-8

3-(2,5-dioxopyrrolidin-1-yl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide

Cat. No.: B2706365
CAS No.: 477503-69-8
M. Wt: 454.54
InChI Key: KHQVZTQSNLIYRZ-UHFFFAOYSA-N
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Description

3-(2,5-dioxopyrrolidin-1-yl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide is a complex organic compound with a unique structure that combines elements of pyrrolidinone, thiazole, and benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide typically involves multi-step organic reactionsThe final step involves the coupling of these intermediates under specific conditions, such as the use of toluene as a solvent and chain alkyl propiolates as alkynyl substrates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxopyrrolidin-1-yl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(2,5-dioxopyrrolidin-1-yl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-dioxopyrrolidin-1-yl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide is unique due to its combination of structural elements, which confer specific chemical and biological properties

Biological Activity

The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide represents a novel class of bioactive molecules with potential therapeutic applications. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolidine moiety and a unique tricyclic system. The presence of sulfur and nitrogen atoms within the structure suggests potential interactions with biological targets.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds in the pyrrolidine class. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) demonstrated significant protection in various seizure models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test in mice. These findings indicate that similar derivatives may exhibit comparable anticonvulsant effects due to structural similarities .

The biological mechanisms underlying the activity of these compounds may involve modulation of neurotransmitter systems or ion channels. The ADME-Tox profile of AS-1 revealed good permeability and metabolic stability, suggesting that modifications to the core structure could enhance bioavailability and efficacy against conditions like epilepsy .

Study 1: Efficacy in Seizure Models

In a controlled study, AS-1 was tested at various doses (15 mg/kg, 30 mg/kg, and 60 mg/kg) in a PTZ-kindling model. Results indicated a dose-dependent reduction in seizure frequency and severity. Notably, the combination of AS-1 with valproic acid showed synergistic effects, suggesting potential for combination therapies in drug-resistant epilepsy .

Study 2: Electrophysiological Assessments

Electroencephalographic (EEG) assessments in zebrafish larvae treated with AS-1 indicated a decrease in epileptiform-like events. This suggests that the compound may exert its effects not only through direct pharmacological action but also by modifying neuronal excitability at the synaptic level .

Data Tables

Study Model Dose (mg/kg) Outcome
Study 1PTZ-Kindling15Reduced seizure frequency
30Significant delay in kindling progression
60Potent anticonvulsant effect
Study 2Zebrafish EEGN/ADecreased epileptiform events

ADME-Tox Profile

The ADME-Tox characteristics are crucial for understanding the pharmacokinetics of the compound:

Parameter Value
PermeabilityHigh
Metabolic StabilityExcellent
CYP InteractionModerate inhibition of CYP2C9
HepatotoxicityNone observed at 10 μM

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3S3/c1-28-20-22-13-6-5-12-16(17(13)30-20)29-19(21-12)23-18(27)10-3-2-4-11(9-10)24-14(25)7-8-15(24)26/h2-6,9H,7-8H2,1H3,(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQVZTQSNLIYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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